

Introduction: The Architectural Significance of a Versatile Silane

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Compound of Interest

Compound Name: *Chloro(methyl)diphenylsilane*

Cat. No.: B085503

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Chloro(methyl)diphenylsilane, often abbreviated as DPMSCl, is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, a methyl group, and a reactive chlorine atom.^{[1][2]} With the chemical formula C₁₃H₁₃ClSi, this compound typically presents as a colorless to pale yellow liquid and serves as a pivotal intermediate in a wide array of chemical transformations.^{[1][2][3]} Its unique molecular architecture, balancing steric bulk with high electrophilicity at the silicon center, makes it an indispensable tool in organic synthesis, materials science, and pharmaceutical development.^{[3][4][5]} This guide offers a detailed exploration of the structure, bonding, and reactivity of **chloro(methyl)diphenylsilane**, providing researchers and drug development professionals with a comprehensive understanding of its properties and applications.

Molecular Structure and Stereoelectronic Profile

The functionality of **chloro(methyl)diphenylsilane** is a direct consequence of its three-dimensional structure and the electronic interplay between its constituent groups. The central silicon atom is sp³ hybridized, resulting in a tetrahedral geometry. The four substituents—two bulky phenyl rings, a small methyl group, and an electronegative chlorine atom—create a sterically hindered yet highly reactive environment.

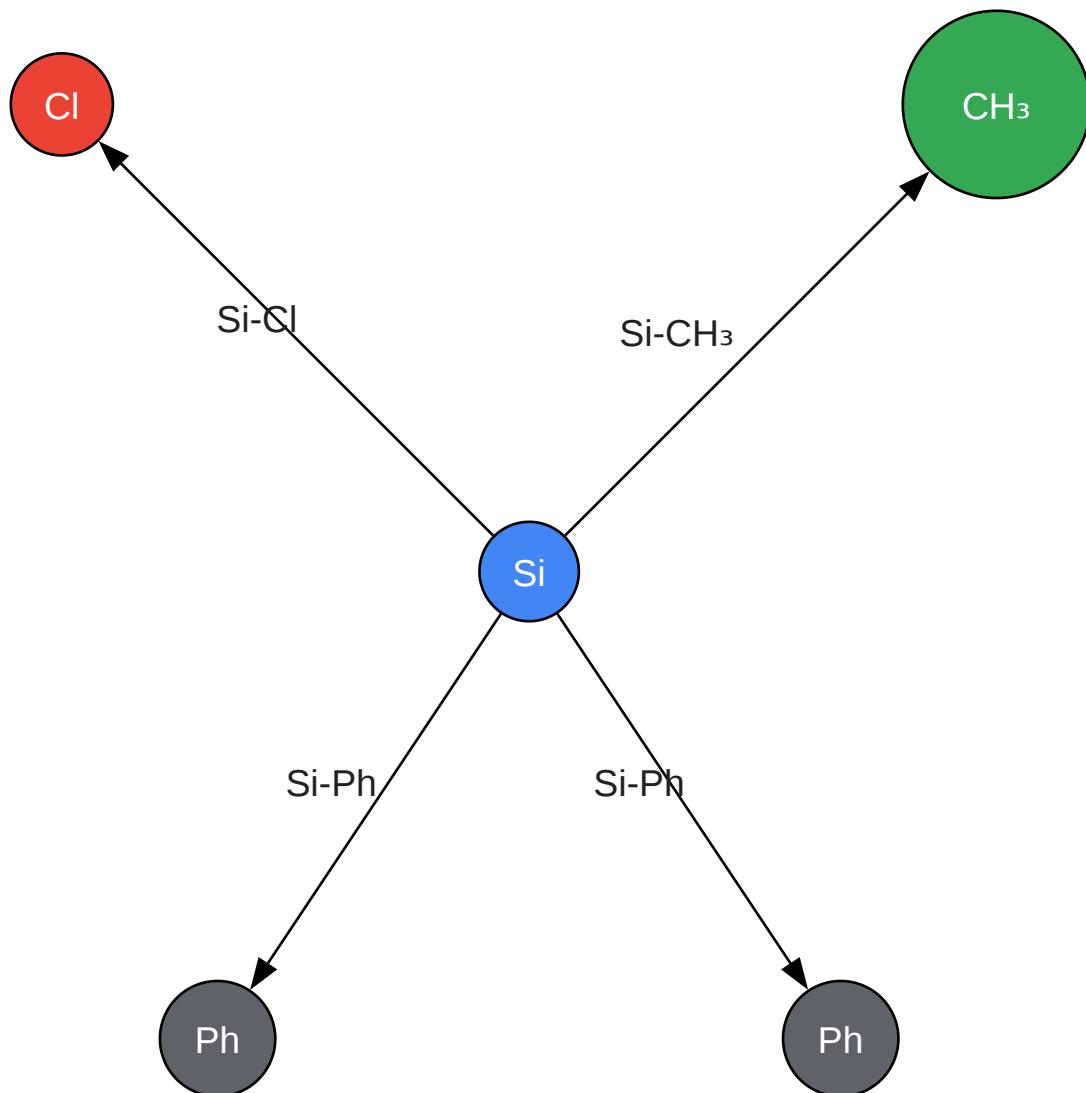
The key to its reactivity lies in the Si-Cl bond. This bond is highly polarized due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarization renders the silicon atom highly electrophilic and susceptible to attack by

nucleophiles, making the Si-Cl bond the primary site of chemical reactions.[\[2\]](#) Conversely, the Si-C bonds are strong and relatively non-polar, providing a stable scaffold for the molecule.

The two phenyl groups contribute significant steric bulk, which can modulate the rate of reaction at the silicon center. Electronically, they exert a mild electron-withdrawing inductive effect. The methyl group, in contrast, is electron-donating, slightly reducing the electrophilicity of the silicon atom. This intricate balance of steric and electronic effects is fundamental to its utility, particularly as a selective protecting group in complex organic syntheses.

Visualization of Molecular Geometry

The following diagram illustrates the tetrahedral arrangement around the central silicon atom.



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Caption: Tetrahedral geometry of **Chloro(methyl)diphenylsilane**.

Spectroscopic Characterization

Confirming the structure and purity of **chloro(methyl)diphenylsilane** is routinely accomplished using a combination of spectroscopic techniques. The data below represents typical values observed for this compound.

Property	Value
Molecular Formula	C ₁₃ H ₁₃ ClSi[2][3]
Molecular Weight	232.78 g/mol [3][6]
Appearance	Colorless to pale yellow liquid[1][2][3]
Boiling Point	295 °C[3]
Density	1.107 g/mL at 25 °C[3]
Refractive Index	~1.574[3]

Spectroscopic Data Summary

Technique	Characteristic Features
¹ H NMR	Signals corresponding to methyl protons and aromatic protons of the two phenyl groups.[6][7]
¹³ C NMR	Resonances for the methyl carbon and the distinct carbons of the phenyl rings.[6]
²⁹ Si NMR	A characteristic chemical shift that provides direct evidence of the silicon environment.[6][8]
IR Spectroscopy	Strong, sharp absorption band for the Si-CH ₃ group (~1260 cm ⁻¹).[9] Additional bands for Si-Ph and the reactive Si-Cl bond.[6]
Mass Spectrometry	Molecular ion peak (M ⁺) and characteristic fragmentation patterns, including isotopic patterns for chlorine.[1]

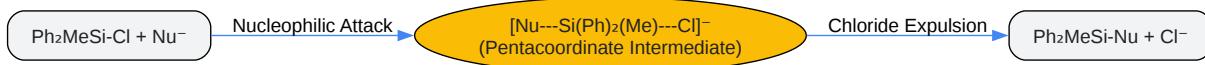
Core Reactivity: Nucleophilic Substitution at Silicon

The predominant reaction pathway for **chloro(methyl)diphenylsilane** is nucleophilic substitution at the electrophilic silicon center, displacing the chloride leaving group. This reactivity is the cornerstone of its application in synthesis.

Mechanism of Action

The reaction typically proceeds via a concerted bimolecular nucleophilic substitution (S_n2-Si) mechanism. A nucleophile (Nu⁻) attacks the silicon atom, forming a transient pentacoordinate intermediate or transition state, which then expels the chloride ion to yield the substituted product.

General Reaction Workflow



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Caption: General mechanism for nucleophilic substitution at silicon.

Key Synthetic Transformations

- Hydrolysis to Silanols: In the presence of water, **chloro(methyl)diphenylsilane** readily hydrolyzes to form methyl(diphenyl)silanol (Ph_2MeSiOH) and hydrochloric acid.^[1] This reaction is often the first step in the formation of silicones, as the resulting silanol is prone to self-condensation to form a stable siloxane (Si-O-Si) linkage.^[10]
- Formation of Silyl Ethers (Alcohol Protection): This is one of the most valuable applications in drug development and complex molecule synthesis. Alcohols (R-OH) react as nucleophiles to displace the chloride, forming stable diphenylmethylsilyl ethers (R-O-SiMePh_2).^[1] These silyl ethers are robust enough to withstand a variety of reaction conditions but can be selectively cleaved when needed, making DPMSCl an excellent protecting group for hydroxyl functionalities.
- Synthesis of Silylated Derivatives: Other nucleophiles, such as amines, enolates, and Grignard reagents, react similarly to introduce the diphenylmethylsilyl group, creating a wide range of functionalized organosilicon compounds.^[1]

Experimental Protocol: Synthesis via Grignard Reaction

A prevalent method for synthesizing **chloro(methyl)diphenylsilane** involves the reaction of a dihalosilane with a Grignard reagent. The following protocol outlines a representative procedure.

Objective: To synthesize **chloro(methyl)diphenylsilane** from dichloro(methyl)silane and phenylmagnesium bromide.

Materials:

- Dichloro(methyl)silane
- Phenylmagnesium bromide (solution in THF)
- Anhydrous diethyl ether or THF

- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet.
- Initial Charge: Charge the flask with dichloro(methyl)silane dissolved in anhydrous diethyl ether.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the Grignard reaction.
- Grignard Addition: Add the phenylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the dichlorosilane. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
- Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and dissolve the magnesium salts.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator.
- Purification: The crude product is then purified by vacuum distillation to yield pure **chloro(methyl)diphenylsilane**.

Causality and Optimization:

- **Anhydrous Conditions:** The Grignard reagent is highly reactive with water. Strict anhydrous conditions are essential to prevent quenching of the reagent and to avoid hydrolysis of the chlorosilane starting material and product.
- **Temperature Control:** The reaction is exothermic. Low-temperature addition prevents undesirable side reactions, such as the formation of the double-addition product, tetraphenylsilane.[1]
- **Stoichiometry:** Precise control over the stoichiometry is necessary to favor the formation of the monosubstituted product over the disubstituted product (diphenyl(methyl)phenylsilane).

Applications in Advanced Synthesis

The unique reactivity profile of **chloro(methyl)diphenylsilane** makes it a versatile reagent in several high-value applications:

- **Precursor to Silicone Polymers:** As a monofunctional chlorosilane, it acts as a chain-terminating or "end-capping" agent in polymerization reactions. This allows for precise control over the molecular weight and properties of silicone resins, oils, and elastomers.[2][4]
- **Silane Coupling Agents:** It is used to synthesize more complex silanes that act as coupling agents, promoting adhesion between organic polymers and inorganic substrates (like glass or metals) in advanced composite materials.[3]
- **Surface Modification:** The molecule can be used to render surfaces hydrophobic (water-repellent) by reacting with surface hydroxyl groups on materials like glass and ceramics.[3][5]
- **Pharmaceutical and Agrochemical Intermediates:** It serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of a silyl group can modify properties like solubility or stability.[4][11]

Safety and Handling

Given its reactivity, proper handling of **chloro(methyl)diphenylsilane** is paramount.

- **Corrosivity:** The compound is corrosive and causes severe skin burns and eye damage.[\[6\]](#)
This is primarily due to its rapid hydrolysis upon contact with moisture (e.g., in the air or on skin) to produce corrosive hydrogen chloride (HCl) gas.
- **Handling Precautions:** Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[12\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.[\[2\]](#)[\[12\]](#)

Conclusion

Chloro(methyl)diphenylsilane is a cornerstone reagent in organosilicon chemistry. Its tetrahedral structure, centered on an electrophilic silicon atom, dictates its primary reactivity through nucleophilic substitution at the Si-Cl bond. This predictable reactivity, combined with the steric and electronic influence of its phenyl and methyl substituents, allows for its widespread use as a protecting group, a precursor to high-performance polymers, and a versatile synthetic intermediate. A thorough understanding of its structural and bonding characteristics is essential for leveraging its full potential in research, drug development, and materials science innovation.

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